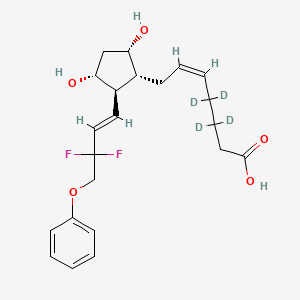

Tafluprost acid-d4

説明

Structure

3D Structure

特性

分子式 |

C22H28F2O5 |

|---|---|

分子量 |

414.5 g/mol |

IUPAC名 |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2 |

InChIキー |

KIQXRQVVYTYYAZ-CFBVNRQSSA-N |

異性体SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |

正規SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O |

製品の起源 |

United States |

Chemical Synthesis and Deuteration Methodologies of Tafluprost Acid D4

Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a pivotal technique in pharmaceutical research and development. nih.gov The replacement of hydrogen with deuterium creates a carbon-deuterium (C-D) bond, which is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond due to the higher mass of the deuterium atom. fiveable.mescielo.org.mx This isotopic substitution can lead to a kinetic isotope effect (KIE), where the rate of chemical reactions involving the cleavage of this bond is significantly slowed. fiveable.mescielo.org.mx This principle is harnessed to study reaction mechanisms, trace metabolic pathways, and, in some cases, to create "heavy drugs" with altered pharmacokinetic profiles. nih.govfiveable.me

Stereoselective Deuteration Strategies

Controlling the three-dimensional arrangement (stereochemistry) of the newly formed C-D bond is critical when synthesizing complex chiral molecules like prostaglandins (B1171923). Stereoselective deuteration is a significant challenge, but several strategies have been developed to address it. researchgate.net

Biocatalysis has emerged as a powerful tool for asymmetric isotopic labeling. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs), can exhibit near-perfect selectivity and operate under mild conditions. nih.gov By using H₂ and D₂O to generate deuterated cofactors like [4-²H]-NADH, enzymes can catalyze the highly chemo-, regio-, and stereoselective reductive deuteration of C=O, C=N, and C=C bonds. nih.gov This approach allows for the enantioselective installation of deuterium, which is difficult to achieve with many traditional chemical catalysts. nih.gov Another approach involves using chiral metal catalysts that can differentiate between enantiotopic protons or faces of a molecule, guiding the deuterium to a specific position with a defined stereochemistry. acs.org

Synthetic Pathways and Intermediate Derivatization for Tafluprost (B1681877) Analogs

Tafluprost is a fluorinated analog of prostaglandin (B15479496) F2α (PGF2α). mdpi.comnih.gov Its synthesis, and that of its analogs, is a complex, multi-step process that often relies on variations of the Corey synthesis, which builds the molecule by sequentially attaching the two side chains (alpha and omega) to a central cyclopentane (B165970) core, often derived from a "Corey lactone". mdpi.comu-tokyo.ac.jpnih.gov More recent approaches have developed convergent syntheses, where the side chains and the core are prepared separately and then joined, which can be more efficient for producing a variety of analogs from a common intermediate. mdpi.comnih.govgoogle.com

Multi-Step Synthesis Approaches (e.g., Oxidation, Condensation, Fluorination, Esterification)

The synthesis of Tafluprost involves a sequence of carefully controlled chemical transformations. A representative convergent synthesis can be broken down into several key stages: mdpi.comnih.govsemanticscholar.org

Preparation of the Core and Side Chains: The synthesis begins with the preparation of the key building blocks: the cyclopentane core (often a phenylsulfone derivative) and the alpha (α) and omega (ω) side-chain synthons. mdpi.comnih.gov

Condensation/Olefination: The side chains are attached to the core using olefination reactions. The Horner-Wadsworth-Emmons reaction is commonly used to install the lower (ω) side chain, while the Wittig reaction is used for the upper (α) side chain. mdpi.comu-tokyo.ac.jp The Julia-Lythgoe olefination is another key method employed in convergent strategies. mdpi.comnih.gov

Oxidation: Oxidation reactions are critical for converting alcohol functionalities into aldehydes or ketones at various stages. For example, the Dess-Martin periodinane (DMP) is used to oxidize an alcohol to an aldehyde in the ω-chain synthon before its coupling. mdpi.comsemanticscholar.org

Fluorination: A defining feature of Tafluprost is the geminal difluoro group at the C-15 position. This is typically introduced by treating a C-15 ketone intermediate with a deoxofluorinating agent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). mdpi.comnih.govsemanticscholar.org

Hydrolysis and Esterification: The final steps involve the hydrolysis of protecting groups to reveal the free carboxylic acid (Tafluprost acid). mdpi.com For the synthesis of the prodrug Tafluprost, this acid is then subjected to esterification with isopropyl iodide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the final isopropyl ester. mdpi.comsemanticscholar.org

The table below summarizes key reactions used in a convergent synthesis of Tafluprost. mdpi.comresearchgate.net

| Step | Reaction Type | Reagents and Conditions | Purpose |

| 1 | Julia-Lythgoe Olefination | Phenylsulfone core + Aldehyde ω-chain, LDA, THF, -78 °C | Coupling of core and ω-chain |

| 2 | Oxidation | DMP, NaHCO₃, CH₂Cl₂ | Conversion of alcohol to ketone |

| 3 | Fluorination | Deoxo-Fluor, CH₂Cl₂, reflux | Introduction of C15-difluoro group |

| 4 | Hydrolysis | LiOH·H₂O, MeOH | Deprotection to form Tafluprost acid |

| 5 | Esterification | i-PrI, DBU, acetone | Formation of the final isopropyl ester prodrug |

Regioselective Deuteration at Specific Positions (e.g., 3',3',4',4'-d4)

Tafluprost acid-d4 is primarily used as an internal standard for quantitative analysis by mass spectrometry. nih.gov The deuteration is specifically placed on the alpha-chain to ensure it does not interfere with the molecule's core biological activity while providing a distinct mass shift. The molecular formula C₂₂H₂₄D₄F₂O₅ confirms the incorporation of four deuterium atoms. sapphirebioscience.com

The synthesis of this compound would follow a similar pathway to the non-deuterated version, with the key difference being the use of a deuterated building block for the alpha-chain. The most common strategy is to introduce the label via the Wittig reaction.

Proposed Synthetic Route for Deuteration: The upper alpha-chain is typically installed using a phosphonium (B103445) salt (ylide precursor). To create the d4 analog, a deuterated version of this salt is required. The synthesis would proceed as follows:

Synthesis of a Deuterated Precursor: A commercially available starting material like diethyl succinate (B1194679) can be subjected to H-D exchange under basic conditions (e.g., NaOD in D₂O) to produce diethyl succinate-d4.

Reduction and Halogenation: The deuterated ester is then reduced to the corresponding diol-d4, which is subsequently converted to a dibromide, 1,4-dibromobutane-d4.

Formation of the Deuterated Wittig Salt: The deuterated dibromide is reacted with triphenylphosphine (B44618) to form the corresponding bis(phosphonium) salt. This can be selectively hydrolyzed to yield (4-carboxybutyl-2,2,3,3-d4)triphenylphosphonium bromide. The nomenclature in the prompt (3',3',4',4'-d4) likely refers to an alternative numbering system for the side chain, but for prostaglandin nomenclature, this corresponds to the 2,2,3,3 or similar positions on the butanoic acid chain.

Wittig Reaction: The deuterated ylide, generated from the phosphonium salt, is then reacted with the lactol intermediate (derived from the Corey lactone or a similar precursor already containing the difluorinated ω-chain) to install the deuterated alpha-chain. mdpi.comu-tokyo.ac.jp

Final Deprotection: The remaining protecting groups are removed to yield the final product, this compound.

This approach ensures the precise and regioselective placement of four deuterium atoms on the alpha-chain of the molecule.

Purification Techniques for Deuterated Prostaglandins in Research

The purification of prostaglandins and their deuterated analogs is crucial to remove unreacted starting materials, catalysts, and reaction byproducts, ensuring high purity for research applications. Given their structural complexity and potential instability, a combination of chromatographic techniques is often employed.

Flash Column Chromatography: This is a widely used technique for the purification of intermediates and final products throughout the synthesis. mdpi.comgoogle.comsemanticscholar.org It separates compounds based on their polarity using a silica (B1680970) gel stationary phase and a solvent mixture (eluent) of varying polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final compound, reversed-phase HPLC is often the method of choice. It separates molecules based on their hydrophobicity and is a standard analytical method for confirming the purity of prostaglandins. researchgate.net

Liquid-Liquid Extraction: This technique is used during the work-up of reaction mixtures to separate the desired product from water-soluble impurities. For prostaglandins, this often involves acidifying the aqueous phase to protonate the carboxylic acid, making it more soluble in organic solvents like chloroform (B151607) or ethyl acetate (B1210297) for extraction. nih.gov

Specialized Chromatography: For complex biological samples or challenging separations, other techniques may be used. For instance, ceramic hydroxyapatite (B223615) chromatography followed by size exclusion chromatography has been successfully used to purify prostaglandin D synthase, demonstrating the applicability of diverse chromatographic methods for prostaglandin-related molecules. nih.gov

The inclusion of a deuterated internal standard like this compound is essential for accurate quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it co-elutes with the non-deuterated analyte but is distinguished by its higher mass, correcting for any sample loss during extraction and analysis. nih.gov

Chromatographic Separation Methods (e.g., Silica Gel Column Chromatography, Preparative HPLC)

Following the chemical synthesis and deuteration of this compound, a robust purification strategy is essential to isolate the target compound from reaction byproducts, unreacted starting materials, and other impurities. Given that deuterated analogs like this compound exhibit nearly identical physicochemical properties to their non-deuterated counterparts, the purification methodologies are directly adapted from those established for Tafluprost and Tafluprost acid. googleapis.com The high viscosity and lipophilicity of these prostaglandin derivatives necessitate multi-step chromatographic techniques to achieve the high purity required for its use as an analytical internal standard. googleapis.com

Silica Gel Column Chromatography

Initial purification of the crude reaction mixture is often accomplished using silica gel column chromatography. googleapis.comallfordrugs.com This technique separates compounds based on their polarity. The crude this compound, being an oily and highly lipophilic compound, is loaded onto a silica gel column, and a solvent system, typically a non-polar solvent mixed with a more polar modifier, is passed through the column. googleapis.comallfordrugs.com

A common mobile phase for purifying prostaglandin intermediates and final products is a mixture of hexane (B92381) and ethyl acetate. googleapis.comallfordrugs.com By gradually increasing the proportion of the more polar solvent (ethyl acetate), compounds are eluted in order of increasing polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC), to identify those containing the desired product at the highest purity. googleapis.com For instance, a purification process for Tafluprost acid involved silica gel column chromatography with a hexane/ethyl acetate gradient (from 1/1 to 1/3) to yield the purified acid. googleapis.com

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest possible purity (e.g., >99%), particularly for removing structurally similar impurities like stereoisomers (e.g., 5,6-trans-Tafluprost), preparative HPLC is the method of choice. google.com This method offers superior resolution compared to standard column chromatography. Both normal-phase and reversed-phase preparative HPLC can be employed.

Normal-Phase Preparative HPLC: In this mode, a polar stationary phase, such as silica gel with a small particle size (e.g., 5-10 μm), is used with a non-polar mobile phase. google.com A patented method for purifying Tafluprost utilizes a silica gel column with a mobile phase composed of an alcohol (like isopropanol) and a hydrocarbon (like n-hexane). google.com The interaction between the alcohol in the mobile phase and the fluorine atoms of the molecule is crucial for achieving effective separation of fluorinated prostaglandin impurities. google.com

Reversed-Phase Preparative HPLC: This is a powerful technique for purifying Tafluprost and its acid form on a large scale. google.com A non-polar stationary phase, such as C18-bonded silica, is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., amine acetate-water solution). google.com The crude product is dissolved and injected into the column, and the separated, highly pure fractions are collected for final processing.

The following table summarizes typical conditions used in chromatographic purification of Tafluprost analogues, which are applicable to this compound.

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Reference |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel (e.g., 100-200 mesh) | Hexane / Ethyl Acetate Gradient | TLC / HPLC Analysis of Fractions | googleapis.comallfordrugs.com |

| Normal-Phase Preparative HPLC | Silica Gel (e.g., 10 μm) | Isopropanol / n-Hexane (e.g., 7:93 v/v) | UV (e.g., 210 nm) | google.com |

| Reversed-Phase Preparative HPLC | C18-bonded Silica | Acetonitrile / Water / Amine Acetate | UV | google.com |

Isotopic Purity Assessment of Synthesized this compound

The primary application of this compound is as an internal standard for the quantification of Tafluprost acid in biological samples using mass spectrometry-based methods. labclinics.com For this purpose, the isotopic purity of the deuterated standard must be accurately determined and exceptionally high to ensure reliable and precise quantification. Isotopic purity assessment confirms the percentage of the molecule that has been successfully labeled with the desired number of deuterium atoms and measures the distribution of other isotopologues (e.g., d0, d1, d2, d3).

The principal technique for this assessment is high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation method like liquid chromatography (LC-MS). nih.govrsc.org This approach provides both separation from chemical impurities and the mass-resolving power needed to differentiate between the various isotopologues.

The process involves the following steps:

Infusion and Ionization: A solution of the purified this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which generates ions of the molecule in the gas phase. nih.govresearchgate.net

Mass Analysis: The high-resolution mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Because deuterium (D) has a mass of ~2.014 Da compared to protium (B1232500) (¹H) at ~1.008 Da, the d4-labeled molecule will have a mass approximately 4 Da higher than its non-deuterated (d0) counterpart. HRMS can resolve the mass peaks corresponding to the d0, d1, d2, d3, and d4 species. nih.gov

Purity Calculation: The isotopic purity is calculated based on the relative abundance of the ion signals for each isotopologue in the mass spectrum. nih.govresearchgate.net The signal intensity for each species is measured, and corrections may be applied to account for the natural abundance of isotopes like ¹³C. researchgate.net The isotopic purity is typically reported as the percentage of the desired d4 isotopologue relative to the sum of all relevant isotopologues.

Commercial standards of deuterated prostaglandins are available at very high isotopic purities. For example, a commercially available Tafluprost-d4 standard is specified to have an isotopic purity of ≥99% for all deuterated forms (d1-d4).

The following table illustrates a hypothetical isotopic distribution for a batch of this compound that meets a high-purity specification.

| Isotopologue | Description | Relative Abundance (%) |

|---|---|---|

| d0 | Non-deuterated | < 0.1 |

| d1 | Contains 1 Deuterium Atom | < 0.1 |

| d2 | Contains 2 Deuterium Atoms | < 0.5 |

| d3 | Contains 3 Deuterium Atoms | ~ 1.0 |

| d4 | Fully Deuterated Target | > 98.4 |

| Total Deuterated Purity (d1-d4) | ≥ 99.9% |

In addition to MS, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the positions of the deuterium labels within the molecular structure, ensuring the deuteration occurred at the intended sites. rsc.org

Advanced Analytical Methodologies Employing Tafluprost Acid D4

Quantitative Analysis of Prostaglandins (B1171923) by Mass Spectrometry

Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for the quantitative analysis of prostaglandins due to its superior selectivity and sensitivity compared to methods like immunoassays. sciex.comresearchgate.net These MS-based methods allow for the simultaneous analysis of multiple prostanoids and their isomers without the need for derivatization, which is often a laborious requirement for other techniques. nih.gov The high selectivity of tandem mass spectrometry (MS/MS) is particularly crucial for distinguishing between structurally similar prostaglandin (B15479496) isomers, ensuring accurate quantification in complex biological samples. sciex.commdpi.com

LC-MS/MS is a powerful and widely adopted technique for measuring prostaglandins in biological fluids and tissues. researchgate.net Its advantages include high sensitivity, selectivity, and the simplicity of sample preparation compared to GC-MS. nih.gov The development of a robust LC-MS/MS method is essential for accurately measuring prostaglandins, especially when dealing with geometric isomers like PGE₂ and PGD₂ which can have similar fragmentation patterns. nih.gov The use of stable isotope-labeled internal standards, such as Tafluprost (B1681877) acid-d4, is integral to these methods to control for analyte loss and degradation during sample processing. researchgate.netnih.gov

Achieving complete and reproducible chromatographic separation is critical for the accurate quantification of prostaglandin isomers by LC-MS/MS. nih.gov Since isomers like PGD₂ and PGE₂ can have identical mass-to-charge ratios and similar fragmentation patterns, their analytical accuracy relies heavily on their separation before detection by the mass spectrometer. mdpi.comnih.gov

Optimization strategies involve several key parameters:

Stationary Phase: The choice of the analytical column's stationary phase is fundamental. Phenyl-hexyl and various C18 columns are commonly used for prostaglandin analysis. mdpi.comnih.gov For instance, a phenyl-hexyl column has been shown to achieve a reproducible separation of 1.4 minutes between PGD₂ and PGE₂. nih.gov Core-shell C18 columns have also been demonstrated to provide effective separation for eicosanoid mixtures. mdpi.com

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous component and an organic solvent like acetonitrile (B52724), is carefully adjusted. ulisboa.pt The pH of the aqueous phase is a critical factor; mobile phases containing additives like ammonium (B1175870) acetate (B1210297) (at pH 8.5) or formic/acetic acid have been investigated to improve separation and peak shape. nih.govulisboa.pt While acidic additives can sometimes improve peak shape, they may also diminish the separation between key isomers. nih.gov

Gradient Elution: A linear gradient, where the proportion of the organic solvent is increased over time, is often employed to effectively separate multiple prostaglandins within a single run. nih.gov A typical gradient might run from 21% to 50% acetonitrile over 10 minutes. nih.gov Isocratic conditions, while simpler, may result in broad peak shapes unsuitable for quantitative analysis. nih.gov

Table 1: Example of Optimized LC Parameters for Prostaglandin Analysis

| Parameter | Condition | Source |

| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) | sciex.com |

| Mobile Phase A | Water | sciex.com |

| Mobile Phase B | Acetonitrile | sciex.com |

| Gradient | Linear gradient from 10-98-10% B in 12.5 minutes | sciex.com |

| Flow Rate | 200 µL/min | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Column Temperature | 40°C | ulisboa.pt |

For the detection of prostaglandins, the mass spectrometer is typically operated in negative ion electrospray ionization (ESI) mode. nih.gov In this mode, prostaglandin molecules are deprotonated to form [M-H]⁻ ions. nih.gov For example, PGE₂ and PGD₂ are detected as precursor ions at a mass-to-charge ratio (m/z) of 351. nih.gov

Multiple Reaction Monitoring (MRM) is the most common acquisition mode used for quantification in tandem mass spectrometry. ulisboa.pt This mode offers exceptional specificity and sensitivity by monitoring a specific fragmentation reaction for each analyte. ulisboa.pt

Precursor Ion Selection: The first quadrupole of the mass spectrometer is set to isolate the deprotonated molecular ion of the target analyte (e.g., m/z 351 for PGE₂). nih.gov

Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in the collision cell. The collision energy is optimized to produce specific product ions. nih.gov For both PGE₂ and PGD₂, a common abundant product ion is observed at m/z 271, corresponding to the loss of water and carbon dioxide ([M-H-2H₂O-CO₂]⁻). nih.gov

Product Ion Monitoring: The third quadrupole is set to detect only this specific product ion (e.g., m/z 271). nih.gov

For the deuterated internal standard, a corresponding mass transition is monitored. For an internal standard like d₄-PGE₂, the transition from the precursor ion [M-H]⁻ at m/z 355 to a product ion at m/z 275 is typically used. nih.govnih.gov Tafluprost acid-d4 would be monitored using its own unique precursor-to-product ion transition. This highly specific monitoring ensures that only the compound of interest contributes to the analytical signal, minimizing interference from other molecules in the sample. sciex.com

Table 2: Representative MRM Transitions for Prostaglandin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

| PGE₂ / PGD₂ | 351 | 271 | Negative ESI | nih.govresearchgate.net |

| PGF₂α | 353 | 193 | Negative ESI | researchgate.net |

| d₄-PGE₂ / d₄-PGD₂ | 355 | 275 | Negative ESI | nih.govnih.gov |

| TXB₂ | 369 | 169 | Negative ESI | researchgate.net |

| 6-keto-PGF₁α | 369 | 163 | Negative ESI | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and reproducible technique for prostaglandin analysis and is often considered a gold standard method. nih.govnih.gov However, GC-MS analysis of eicosanoids requires that the analytes be chemically derivatized to increase their volatility and thermal stability. researchgate.net This multi-step process typically involves the conversion of carboxyl groups to esters (e.g., pentafluorobenzyl esters) and hydroxyl groups to ethers (e.g., trimethylsilyl (B98337) ethers). nih.govnih.gov

While derivatization adds complexity to sample preparation, it can significantly enhance sensitivity, especially when using negative ion chemical ionization (NICI). nih.govnih.gov The derivatization of the carboxyl group to a pentafluorobenzyl ester confers excellent electron-capturing properties, allowing for detection limits in the low picogram range. nih.gov A simplified GC-NICI-MS method can analyze prostanoids within 10 minutes, making it suitable for routine assays in cell culture studies. nih.gov

The primary role of this compound in quantitative bioanalysis is to serve as an internal standard (IS). researchgate.net An ideal internal standard is a compound that behaves identically to the analyte of interest during sample extraction, chromatographic separation, and ionization, but is distinguishable by the mass spectrometer. researchgate.net Stable isotope-labeled standards, like this compound, are considered the "gold standard" for internal standards in LC-MS bioanalysis because their physicochemical properties are nearly identical to the unlabeled analyte. researchgate.net

By adding a known amount of this compound to a sample at the beginning of the workflow, it can accurately correct for:

Variability in Sample Extraction: Losses of the analyte during solid-phase or liquid-liquid extraction are compensated for because the deuterated standard is lost at the same rate. frontiersin.org

Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the biological matrix (ion suppression or enhancement) affect both the analyte and the internal standard similarly. researchgate.net

Instrumental Variability: Fluctuations in injection volume or detector response are normalized. researchgate.net

Quantification is achieved by calculating the ratio of the analyte's MS response to the internal standard's MS response. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. nih.gov The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy, precision, and robustness of the bioanalytical method. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for determining the concentration of a substance in a sample. osti.gov The method relies on altering the natural isotopic composition of the analyte in the sample and measuring the resulting change in the isotope ratio. osti.gov

The core principles of IDMS using this compound are as follows:

Spiking: A precisely known amount of the isotopically enriched standard (the "spike"), this compound, is added to a known amount of the sample containing the analyte of interest (e.g., Tafluprost acid). osti.gov

Homogenization: The sample and the spike are thoroughly mixed to ensure complete equilibration and isotopic homogeneity. osti.gov After this step, the ratio of the native analyte to the labeled standard is fixed.

Purification (Optional but common): The analyte/standard mixture is extracted and purified from the sample matrix. Crucially, it is not necessary to achieve 100% recovery, as any losses will affect both the native analyte and the labeled standard equally, preserving their ratio. osti.gov

Mass Spectrometric Analysis: The sample is analyzed by mass spectrometry (LC-MS/MS or GC-MS), and the instrument measures the intensity of a specific ion from the native analyte and a corresponding ion from the labeled standard. osti.gov

Quantification: The concentration of the analyte in the original sample is calculated based on the measured isotope ratio, the known amount of the added spike, and the mass of the original sample. osti.gov

IDMS is a powerful primary method because the measurement relies on an isotope ratio, which can be determined with high precision and accuracy, rather than on signal intensity, which is more susceptible to experimental variations. nih.govosti.gov

Role of this compound as an Internal Standard in Quantitative Bioanalysis

Advantages in Overcoming Matrix Effects and Enhancing Accuracy

The quantification of low-concentration analytes in complex biological matrices, such as plasma or aqueous humor, is frequently challenged by "matrix effects." medipharmsai.comeijppr.com These effects, caused by co-eluting endogenous components like phospholipids, salts, and metabolites, can interfere with the ionization process of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement. nih.govchromatographyonline.com This variability can severely compromise the accuracy, precision, and reproducibility of the analytical method. eijppr.comnih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects. chromatographyonline.comnih.gov this compound is an ideal internal standard because it shares nearly identical physicochemical properties with the non-labeled analyte, Tafluprost acid. caymanchem.com Consequently, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. nih.gov

Any ion suppression or enhancement that affects the Tafluprost acid signal will affect the this compound signal to the same degree. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix is effectively normalized. This approach significantly enhances the accuracy and precision of the quantification, ensuring that the measured concentration is a true reflection of the analyte's presence in the sample, irrespective of the influence of the biological matrix. nih.gov

Sample Preparation Protocols for Complex Biological Matrices in Analytical Assays

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potentially interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.comnih.gov For Tafluprost acid and its deuterated internal standard, both liquid-liquid extraction and solid-phase extraction are widely used techniques.

Liquid-liquid extraction (LLE) is a well-established and effective method for sample clean-up in bioanalysis. medipharmsai.com This technique operates on the principle of partitioning an analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. For the analysis of Tafluprost acid, LLE has been successfully used to extract the analyte and its internal standard, this compound, from human plasma. fda.gov

In a typical LLE protocol, the plasma sample, fortified with this compound, is mixed with an appropriate water-immiscible organic solvent. After vigorous mixing and subsequent centrifugation to separate the layers, the analyte and internal standard, being more soluble in the organic phase, are transferred away from water-soluble matrix components like proteins and salts. medipharmsai.com The organic layer is then evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system. This process not only purifies the sample but also allows for concentration of the analyte, contributing to the high sensitivity of the assay.

Solid-phase extraction (SPE) is a highly selective and versatile sample preparation technique that has become a cornerstone of modern bioanalytical laboratories. mdpi.comnih.gov SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte and its deuterated analog are retained on the sorbent while other matrix components are washed away. chromatographyonline.com

The choice of sorbent is critical and depends on the analyte's properties. For a compound like Tafluprost acid, a reversed-phase sorbent (e.g., C18) or a polymeric sorbent (e.g., Oasis HLB) would be suitable choices, retaining the analyte from the aqueous sample. nih.gov The SPE protocol involves four key steps:

Conditioning: The sorbent is prepared with a solvent like methanol (B129727) followed by water to ensure proper interaction with the sample.

Loading: The pre-treated biological sample is passed through the cartridge, where the analyte and internal standard are adsorbed onto the stationary phase.

Washing: Interfering components are washed from the cartridge with a weak solvent that does not elute the analytes of interest.

Elution: A strong organic solvent is used to desorb and collect the purified analyte and internal standard.

SPE offers several advantages, including high recovery rates, efficient removal of interferences (especially phospholipids), and the potential for automation in a 96-well plate format, which is ideal for high-throughput analysis. nih.govnih.gov

Validation of Analytical Methods using Deuterated Analogs for Research Purity and Accuracy

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. nih.gov Using a deuterated analog like this compound is central to validating key performance characteristics, particularly sensitivity, selectivity, and specificity, in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov

Sensitivity in a bioanalytical assay is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netnih.gov

The development of highly sensitive LC-MS/MS methods has been crucial for quantifying the very low systemic concentrations of Tafluprost acid following ocular administration. Initial methods had an LOQ of 0.1 ng/mL (100 pg/mL). fda.gov However, with improvements in analytical methodology, which included optimized sample preparation and instrumentation, a significantly more sensitive assay was validated with an LOQ of 10 pg/mL for Tafluprost acid in human plasma. fda.govtga.gov.aunih.gov The use of this compound as an internal standard is integral to achieving the precision and accuracy required at these low concentrations.

The following table summarizes reported sensitivity levels for Tafluprost analysis using different methods.

| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

| Tafluprost acid | LC-MS/MS | Human Plasma | Not Reported | 10 pg/mL | fda.govtga.gov.au |

| Tafluprost | HPLC-Fluorescence | Ophthalmic Solution | 16 ng/mL | 48 ng/mL | nih.govresearchgate.net |

| Tafluprost | Spectrofluorimetry | Water | 7.87 ng/mL | 23.86 ng/mL | researchgate.net |

| Tafluprost | HPLC-UV | Ophthalmic Solution | 0.18 µg/mL (180 ng/mL) | 0.55 µg/mL (550 ng/mL) | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. medipharmsai.com Specificity is the ultimate form of selectivity, proving the method measures only the intended analyte.

The combination of HPLC separation with tandem mass spectrometry (MS/MS) provides exceptionally high selectivity. nih.gov In an MS/MS experiment, a specific precursor ion of the analyte (for Tafluprost acid) is selected and fragmented to produce a characteristic product ion. The instrument is set to monitor this specific mass transition. A separate, unique mass transition is monitored for the deuterated internal standard (this compound).

The use of this compound is crucial for confirming specificity. Since the internal standard co-elutes with the analyte, the consistent ratio of their signals across different sample lots and concentrations provides strong evidence that the measured signal is not from an interfering substance with the same mass transition as the analyte. This ensures that the method is accurately and specifically measuring Tafluprost acid, a fundamental requirement for the validation and reliability of bioanalytical data. nih.gov

Determination of Analytical Precision and Accuracy

The validation of a bioanalytical method is crucial to ensure its reliability for the quantitative analysis of analytes in biological samples. For Tafluprost acid, the pharmacologically active metabolite of Tafluprost, highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated. These methods often employ this compound as a stable isotope-labeled internal standard to ensure the highest level of accuracy and precision.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Australian Therapeutic Goods Administration (TGA) have reviewed and found these methods acceptable for use in clinical and pharmacokinetic studies. fda.govtga.gov.au An improved and validated bioanalytical method for Tafluprost acid in human plasma has demonstrated a lower limit of quantitation (LLOQ) of 10 pg/mL. fda.govtga.gov.au The standard curve for this method is established over a range of 10 pg/mL to 5000 pg/mL. fda.gov

To rigorously assess the precision and accuracy of the analytical method, quality control (QC) samples at multiple concentration levels (low, medium, and high) are analyzed. Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates of these QC samples within the same day. Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on different days. This evaluates the method's reproducibility over time.

While specific data tables from a single peer-reviewed publication for this compound are not publicly available, the following tables represent typical data presentation for intra-day and inter-day precision and accuracy based on the validation of similar bioanalytical methods. The values are illustrative and align with the acceptable criteria for bioanalytical method validation and the reported performance of the Tafluprost acid assay.

Table 1: Illustrative Intra-Day Precision and Accuracy for Tafluprost Acid in Human Plasma

| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|---|

| Low | 30 | 29.1 | 97.0 | 4.5 |

| Medium | 300 | 306.0 | 102.0 | 3.2 |

Table 2: Illustrative Inter-Day Precision and Accuracy for Tafluprost Acid in Human Plasma

| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|---|

| Low | 30 | 29.7 | 99.0 | 6.8 |

| Medium | 300 | 309.0 | 103.0 | 5.1 |

The extraction recovery of an analytical method determines the efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is calculated by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. A high and consistent recovery is desirable.

The matrix effect assesses the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte. It can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by the matrix components.

The assessment of recovery and matrix effect is a critical component of method validation, ensuring that the sample preparation and analysis are not compromised by the complexity of the biological sample.

Investigations of Tafluprost Acid Metabolic Pathways Using Isotopic Labeling

Characterization of Tafluprost (B1681877) Acid Metabolites in In Vitro Systems

In vitro models, particularly using human liver microsomes and cryopreserved human hepatocytes, have been essential for identifying the metabolites of Tafluprost acid. fda.gov These systems allow for the controlled study of metabolic reactions outside of a living organism.

The primary metabolic pathway for Tafluprost acid is fatty acid β-oxidation, a common degradation route for prostaglandins (B1171923) and long-chain fatty acids. fda.gov Studies involving the incubation of radiolabeled Tafluprost with human hepatocytes have successfully identified the key β-oxidation products. fda.gov The main biotransformation products identified were the 1,2-dinor-Tafluprost acid and the 1,2,3,4-tetranor-Tafluprost acid. fda.govnih.govtga.gov.auresearchgate.net These metabolites result from the sequential shortening of the alpha side chain of the parent molecule. fda.gov Further analysis also identified phenyl ring hydroxylated derivatives of these shortened acid metabolites. fda.gov The metabolism by human hepatocytes was observed to be both rapid and extensive. tga.gov.au

Following Phase I metabolism (in this case, β-oxidation), Tafluprost acid and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. fda.govdrugbank.com The most prominent conjugation pathway observed in vitro is glucuronidation. fda.gov In experiments using human liver microsomes fortified with the cofactor UDPGA (uridine diphosphate (B83284) glucuronic acid), Tafluprost acid was shown to readily undergo glucuronidation. fda.gov Glucuronic acid conjugates of the parent Tafluprost acid, as well as its β-oxidized metabolites (dinor- and tetranor- analogs), were all observed in these in vitro systems. fda.govtga.gov.au

Table 1: Key Metabolites of Tafluprost Acid Identified in In Vitro Systems

| Metabolite Name | Metabolic Pathway | Description |

|---|---|---|

| 1,2-dinor-Tafluprost acid | Beta-Oxidation | Product of the first cycle of alpha-chain shortening. fda.govnih.gov |

| 1,2,3,4-tetranor-Tafluprost acid | Beta-Oxidation | Product of two cycles of alpha-chain shortening. fda.govnih.govdrugbank.com |

| Tafluprost acid glucuronide | Phase II Conjugation | Glucuronic acid conjugate of the parent acid. fda.gov |

| 1,2-dinor-Tafluprost acid glucuronide | Phase II Conjugation | Glucuronic acid conjugate of the dinor metabolite. fda.gov |

| 1,2,3,4-tetranor-Tafluprost acid glucuronide | Phase II Conjugation | Glucuronic acid conjugate of the tetranor metabolite. fda.gov |

Enzymatic Studies of Tafluprost Acid Metabolism

To pinpoint the specific enzymes responsible for the observed metabolic transformations, targeted in vitro enzymatic studies have been conducted.

The Cytochrome P450 (CYP450) superfamily of enzymes is responsible for the Phase I metabolism of a vast number of pharmaceuticals. nih.govmdpi.com However, extensive in vitro metabolism studies have demonstrated that Tafluprost acid is not a substrate for these enzymes. fda.gov Experiments using human recombinant CYP450 enzymes did not result in any metabolism of Tafluprost acid. tga.gov.au This finding indicates that drug-drug interactions involving the inhibition or induction of CYP450 enzymes are unlikely to affect the clearance of Tafluprost acid. fda.gov

With CYP450 enzymes ruled out, research has focused on other enzyme systems. The initial conversion of the prodrug Tafluprost to the active Tafluprost acid is accomplished by esterases, which are abundant in the cornea. drugbank.comnih.gov The subsequent metabolism of Tafluprost acid is carried out by the enzymatic machinery responsible for fatty acid β-oxidation and by UDP-glucuronosyltransferases (UGTs), which catalyze the Phase II glucuronidation reactions. fda.govbioivt.com These non-CYP pathways are the principal routes for the biotransformation and clearance of Tafluprost acid. fda.gov

Application of Deuterated Analogs in Elucidating Metabolic Fate and Kinetics

Isotopic labeling is a powerful tool in drug metabolism research. While studies on Tafluprost have utilized tritium (B154650) ([3H]) labeling to trace and identify metabolites, deuterated analogs such as Tafluprost acid-d4 serve critical roles, particularly in quantitative analysis and in probing metabolic mechanisms. fda.govnih.gov

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms with deuterium creates a molecule that is chemically almost identical to the parent compound but has a higher mass. This property makes deuterated analogs like this compound invaluable in several applications.

One primary use is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). juniperpublishers.com Because a deuterated standard co-elutes with the non-labeled analyte and has nearly identical ionization efficiency but a distinct mass-to-charge ratio, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of drug and metabolite concentrations.

Furthermore, deuteration can be used to investigate the kinetics of metabolic reactions. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If a C-H bond is broken during a rate-limiting step of a metabolic reaction, substituting deuterium at that position can slow the reaction down. This phenomenon, known as the kinetic isotope effect, can be used to identify specific sites of metabolism and to understand the mechanisms of enzymatic reactions. juniperpublishers.com

Table 2: Applications of Deuterated Analogs in Metabolic Studies

| Application | Principle | Utility for this compound |

|---|---|---|

| Internal Standard in Mass Spectrometry | Near-identical chemical and physical properties to the analyte, but a different mass. juniperpublishers.com | Enables highly accurate and precise quantification of Tafluprost acid and its metabolites in biological samples. |

| Elucidation of Metabolic Pathways | Kinetic Isotope Effect: Slower cleavage of C-D bonds compared to C-H bonds can pinpoint sites of metabolism. juniperpublishers.com | Can confirm the sites of β-oxidation and other enzymatic reactions by observing changes in metabolic rates. |

| Pharmacokinetic Probes | Can be administered to study the absorption, distribution, metabolism, and excretion (ADME) profile without interfering with the therapeutic drug. juniperpublishers.com | Allows for detailed investigation of the metabolic fate and clearance kinetics of Tafluprost acid in complex biological systems. |

Kinetic Isotope Effect (KIE) Studies in Metabolic Reactions

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is particularly useful for determining the rate-limiting step of a reaction and for elucidating reaction mechanisms. In the metabolism of Tafluprost acid, the introduction of four deuterium atoms to create this compound can significantly influence the rates of certain metabolic reactions.

The primary metabolic pathway for Tafluprost acid is β-oxidation of the carboxylic acid side chain, a process that involves the cleavage of carbon-hydrogen bonds. nih.govfda.gov If a C-H bond being broken in the rate-determining step is replaced by a C-D bond, a primary KIE is typically observed, resulting in a slower reaction rate. This is because the carbon-deuterium bond is stronger and has a lower zero-point energy than a carbon-hydrogen bond, thus requiring more energy to break.

While specific KIE studies on this compound are not extensively detailed in publicly available literature, the principles of KIE can be applied to its known metabolic pathways. For instance, the initial steps of β-oxidation are catalyzed by acyl-CoA dehydrogenases. If the deuteration in this compound is at a position involved in this initial dehydrogenation, a significant KIE would be expected. This would confirm that this step is rate-limiting in the β-oxidation of Tafluprost acid.

Table 1: Theoretical Kinetic Isotope Effects in this compound Metabolism

| Metabolic Reaction | Enzyme Family | Potential for KIE with this compound | Rationale |

| β-oxidation (initial dehydrogenation) | Acyl-CoA Dehydrogenase | High | If deuteration is at the α- or β-carbon of the carboxylic acid side chain, cleavage of the C-D bond would be required, leading to a primary KIE. |

| Hydroxylation | Cytochrome P450 | Low to Moderate | Tafluprost acid is not significantly metabolized by CYP450 enzymes. fda.gov However, if minor oxidative pathways exist, a KIE could be observed if deuteration is at the site of hydroxylation. |

| Conjugation (Glucuronidation) | UGTs | Low | This reaction typically does not involve the breaking of a C-H bond at the deuterated position, so a significant primary KIE is not expected. fda.gov |

This table is based on established principles of kinetic isotope effects and known metabolic pathways of Tafluprost acid. Specific experimental data on this compound is required for empirical validation.

Tracing Metabolic Pathways in Cellular and Subcellular Models

Isotopically labeled compounds are invaluable for tracing the metabolic fate of a drug in various biological systems. This compound, being a stable isotope-labeled version of the active metabolite, serves as an excellent tracer in metabolic studies. When introduced into cellular or subcellular models, such as human hepatocytes or corneal cell cultures, the deuterated compound and its metabolites can be distinguished from their endogenous, non-labeled counterparts by mass spectrometry. tga.gov.au This allows for precise tracking and quantification of the metabolic pathways.

In studies using cellular models, this compound can be incubated with the cells, and at various time points, cell lysates and supernatant can be analyzed. This approach can identify the metabolites formed and determine the rate of their formation and subsequent breakdown. For example, by monitoring the appearance of deuterated 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid, the progression of β-oxidation can be quantitatively assessed. nih.gov

Subcellular models, such as isolated mitochondria or microsomes, can be used to pinpoint the specific cellular compartments where metabolic reactions occur. Since β-oxidation is a mitochondrial process, incubating isolated mitochondria with this compound would be expected to yield its β-oxidation products. Conversely, microsomal fractions, which are rich in cytochrome P450 and UGT enzymes, could be used to investigate any potential phase I or phase II metabolism, although these are known to be minor pathways for Tafluprost acid. fda.gov

The use of deuterium labeling offers an advantage over radioisotope labeling (such as with tritium, ³H) as it is non-radioactive, making it safer to handle and eliminating the need for specialized radioactive material handling protocols. nih.gov

Table 2: Application of this compound in Metabolic Pathway Tracing

| Biological Model | Objective | Expected Outcome | Analytical Technique |

| Primary Human Hepatocytes | To identify major and minor metabolites in the liver. | Detection of deuterated β-oxidation products and potential phase II conjugates. fda.govtga.gov.au | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Corneal Cell Culture | To study local metabolism in the eye. | Confirmation that Tafluprost acid is the primary active form and identification of any local catabolites. nih.govnih.gov | LC-MS/MS |

| Isolated Mitochondria | To confirm the site of β-oxidation. | Formation of deuterated 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid. nih.gov | High-Resolution Mass Spectrometry |

| Isolated Microsomes | To investigate potential for CYP450 or UGT-mediated metabolism. | Low to no turnover of this compound, confirming these are not major pathways. fda.gov | In vitro metabolic assays with LC-MS analysis |

This table illustrates the potential applications of this compound in metabolic research based on the known metabolism of Tafluprost acid and standard methodologies in drug metabolism studies.

Mechanistic and Cellular Studies of Tafluprost Acid in Non Clinical Models

Receptor Binding and Agonist Activity Profiling in In Vitro Systems

Tafluprost (B1681877) acid, the active metabolite of Tafluprost, is a potent and selective prostanoid FP receptor agonist. drugbank.com Its binding affinity and activity have been extensively characterized in various in vitro systems.

Studies have demonstrated that Tafluprost acid exhibits a very high affinity for the human prostanoid FP receptor. drugbank.com The affinity, measured as the inhibition constant (Ki), is approximately 0.4 nM. drugbank.comnih.govnih.gov The compound's agonist activity is confirmed by its half-maximal effective concentration (EC50) of about 0.53 nM for the human prostanoid FP receptor. drugbank.comfda.gov This high affinity is notably greater than that of other prostaglandin (B15479496) analogues; for instance, the affinity of Tafluprost acid for the FP receptor is approximately 12 times higher than that of latanoprost (B1674536) acid (PhXA85), which has a Ki of 4.7 nM. nih.govmdpi.comtandfonline.com This potent interaction with the FP receptor is the primary mechanism behind its biological activity. patsnap.com

In contrast to its potent activity at the FP receptor, Tafluprost acid shows significantly weaker binding affinity for other prostanoid receptors, such as the EP3 receptor. drugbank.com The half-maximal inhibitory concentration (IC50) for the prostanoid EP3 receptor is 67 nM, indicating a binding affinity that is 126 times weaker than its affinity for the FP receptor. drugbank.com While some evidence suggests a potential interaction with the EP3 receptor, its selectivity for the FP receptor is a defining characteristic. nih.gov Studies comparing it to latanoprost suggest tafluprost has a roughly 10-fold higher affinity for both FP and EP3 receptors than latanoprost. patsnap.com However, it is generally considered to have almost no significant potential to bind to other prostanoid receptors. mdpi.com

Receptor Binding Affinity of Tafluprost Acid

| Receptor | Parameter | Value (nM) | Source |

|---|---|---|---|

| Prostanoid FP Receptor | Ki | 0.4 | drugbank.comnih.govnih.gov |

| EC50 | 0.53 | drugbank.com | |

| Prostanoid EP3 Receptor | IC50 | 67 | drugbank.com |

In Vitro Cellular Responses Mediated by Tafluprost Acid

The potent receptor binding of Tafluprost acid translates into specific responses at the cellular level, as demonstrated in various in vitro models.

In vitro studies using human orbital preadipocytes have shown that tafluprost can inhibit adipogenesis. arvojournals.org Treatment with tafluprost resulted in the down-regulation of key adipogenic transcription factors, namely peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer-binding protein-alpha (C/EBPα). arvojournals.org Concurrently, it inhibited the accumulation of intra-cytoplasmic lipid droplets and reduced the expression of Lipoprotein lipase (B570770) (LPL), a gene associated with adipocyte expression. arvojournals.org These findings are consistent with broader research on Prostaglandin F2α (PGF2α), the parent compound class, which is known to be a potent inhibitor of adipose differentiation in cell lines like 3T3-L1. nih.govnih.gov The mechanism for this inhibition by PGF2α analogues involves the activation of the F-prostanoid receptor and can be mediated through the extracellular signal-regulated kinase (ERK) signaling pathway. mdpi.com

Effects of Tafluprost on Human Orbital Preadipocytes

| Parameter | Effect | Source |

|---|---|---|

| Adipocyte Differentiation | Inhibited | arvojournals.org |

| PPARγ Expression | Down-regulated | arvojournals.org |

| C/EBPα Expression | Down-regulated | arvojournals.org |

| Intracellular Lipid Accumulation | Inhibited | arvojournals.org |

| Lipoprotein Lipase (LPL) Expression | Inhibited | arvojournals.org |

The impact of tafluprost on vascular processes has been examined in vitro. Studies using blood and lymphatic endothelial cells found that tafluprost did not alter endothelial cell proliferation after 48 hours of treatment. nih.gov Further in vivo analysis under both healthy and inflammatory conditions supported this, showing no significant influence on corneal hemangiogenesis (blood vessel formation) or lymphangiogenesis (lymphatic vessel formation). nih.gov

Molecular Interactions and Signaling Pathways (Non-Clinical Focus)

Upon binding to the prostanoid FP receptor, Tafluprost acid initiates a cascade of intracellular signaling events. The FP receptor is predominantly coupled to the Gq subtype of G proteins. nih.gov Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com

The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid and transient increase in cytosolic calcium concentration. nih.govnih.gov This mobilization of intracellular Ca2+ is a critical step in the signaling pathway. nih.gov In addition to the primary Gq pathway, the FP receptor can also couple to other G proteins, including Gαi and G12/G13, which can activate other signaling cascades like the Raf/MEK/MAP kinase pathway and the small G protein Rho. nih.govnih.gov Some studies also suggest that tafluprost's mechanism may involve the inhibition of calcium influx. bioworld.com

After exerting its effects, Tafluprost acid is metabolized primarily via fatty acid β-oxidation and subsequent phase II conjugation. fda.govresearchgate.net

Future Directions and Emerging Research Avenues for Deuterated Prostaglandin Analogs

Development of Novel Deuterated Prostaglandin (B15479496) Analogs for Mechanistic Investigations

The development of novel deuterated prostaglandin analogs is crucial for dissecting the intricate mechanisms of action of this class of signaling molecules. By strategically placing deuterium (B1214612) atoms at specific positions within a prostaglandin molecule, researchers can subtly alter its properties, providing valuable insights into enzyme-substrate interactions and metabolic pathways.

One key area of investigation is the study of the kinetic isotope effect. The substitution of a hydrogen atom with a deuterium atom can slow down reaction rates that involve the cleavage of that particular carbon-hydrogen bond. This phenomenon has been effectively utilized in studies of arachidonic acid, a precursor to prostaglandins (B1171923). By using arachidonic acids specifically labeled with deuterium, researchers have been able to probe the mechanisms of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the synthesis of eicosanoids. nih.govresearchgate.net For instance, deuteration at the bis-allylic positions of arachidonic acid has been shown to impact the kinetic parameters of COX-2 and 5-LOX, allowing for a more detailed understanding of their enzymatic activity. nih.gov

These mechanistic studies are not limited to the enzymes that synthesize prostaglandins. Deuterated analogs can also be used to investigate the interactions between prostaglandins and their receptors. By comparing the binding affinities and signaling outputs of deuterated versus non-deuterated analogs, scientists can gain a clearer picture of the structural requirements for receptor activation. This knowledge is invaluable for the rational design of new and more selective therapeutic agents.

Integration of Deuterated Analogs in Advanced Lipidomics and Eicosanoid Research

The field of lipidomics, which aims to comprehensively analyze the entirety of lipids in a biological system, heavily relies on the use of internal standards for accurate quantification. Deuterated prostaglandin analogs, including Tafluprost (B1681877) acid-d4, serve as ideal internal standards for mass spectrometry-based lipidomics and eicosanoid research. nih.govescholarship.org

When analyzing complex biological samples, such as cell extracts or plasma, variations in sample preparation and instrument response can introduce significant errors. nih.gov By adding a known amount of a deuterated analog (like Tafluprost acid-d4 for the quantification of Tafluprost acid) to the sample at the beginning of the workflow, these variations can be normalized. lipidmaps.org Because the deuterated standard is chemically identical to the analyte of interest, it behaves similarly during extraction, chromatography, and ionization. nih.gov However, its increased mass allows it to be distinguished from the endogenous, non-deuterated compound by the mass spectrometer.

This stable isotope dilution method is considered the gold standard for quantitative analysis, enabling researchers to precisely measure the levels of specific eicosanoids in various physiological and pathological states. nih.gov This approach has been instrumental in advancing our understanding of the roles of prostaglandins and other lipid mediators in inflammation, cardiovascular disease, and other conditions. mdpi.com The use of a panel of deuterated eicosanoid standards, including those for PGD2, PGE2, and PGF2α, allows for the simultaneous and accurate quantification of multiple analytes in a single experiment. lipidmaps.org

Exploration of Isotopic Labeling for Uncovering Complex Biological Processes

Isotopic labeling with stable isotopes like deuterium is a powerful strategy for tracing the metabolic fate of molecules and uncovering complex biological processes. taylorandfrancis.com By introducing a deuterated prostaglandin analog into a cellular or animal model, researchers can follow its journey through various metabolic pathways.

This approach can reveal novel metabolites, identify the enzymes responsible for their formation, and provide insights into the dynamics of prostaglandin turnover. For example, studies using isotopically labeled arachidonic acid have been crucial in elucidating the biosynthetic pathways of prostaglandins, thromboxanes, and leukotrienes. researchgate.net

Furthermore, isotopic labeling can be used in imaging studies. Mass spectrometry imaging, for instance, can map the spatial distribution of a deuterated prostaglandin analog within a tissue, providing valuable information about its site of action and local metabolism. nih.gov This technique has been used to reveal that the tissue localization of prostaglandins may not always align with the expression of their synthesizing enzymes, highlighting the importance of direct measurement. nih.gov Such studies offer a more nuanced understanding of the localized roles of these signaling molecules in complex biological processes like inflammation and reproduction. nih.gov

High-Throughput Screening Methodologies Utilizing Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their effects on a specific biological target. nih.gov The integration of deuterated standards into HTS assays for targets within the prostaglandin pathway, such as COX enzymes, can significantly improve the quality and reliability of the screening data. researchgate.net

In HTS, false positives and negatives can arise from various sources of interference. nih.gov By employing mass spectrometry-based detection with deuterated internal standards, the accuracy and precision of the measurements can be greatly enhanced. This allows for a more confident identification of "hit" compounds that genuinely modulate the activity of the target enzyme.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Tafluprost acid-d4 in pharmacokinetic studies?

- High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for detecting deuterated compounds. Method validation should include calibration curves, precision, accuracy, and stability testing under varying storage conditions. For deuterated analogs like this compound, isotopic purity must be verified using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to ensure minimal interference from non-deuterated species .

Q. How should experimental designs account for this compound's stability in aqueous solutions?

- Stability studies should evaluate degradation kinetics under physiologically relevant conditions (e.g., pH 5.5–6.7, 25°C–37°C) and photostability. Pre-formulation studies for ophthalmic solutions recommend using antioxidants (e.g., EDTA) and buffering agents (e.g., sodium phosphate) to mitigate hydrolysis and oxidation. Accelerated stability testing at elevated temperatures (40°C–60°C) can predict shelf-life .

Q. What are the critical parameters for validating in vitro models studying this compound's effects on intraocular pressure (IOP)?

- Use immortalized human trabecular meshwork cells or ex vivo perfused porcine/rabbit eyes to model IOP reduction. Key parameters include:

- Prostaglandin receptor (FP receptor) binding affinity via radioligand assays.

- Measurement of matrix metalloproteinase (MMP) activity, which correlates with aqueous humor outflow.

- Dose-response curves (typically 0.0015%–0.005% w/v) to establish efficacy thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's ocular toxicity profiles across studies?

- Discrepancies in toxicity reports (e.g., mild vs. severe corneal irritation) may arise from differences in formulation excipients (e.g., presence/absence of preservatives like benzalkonium chloride) or species-specific responses. A meta-analysis approach is recommended:

- Compare histopathology data from rabbit models (common in regulatory studies) with human post-marketing surveillance data .

- Evaluate oxidative stress biomarkers (e.g., lipid peroxidation, glutathione levels) to distinguish between compound-specific toxicity and formulation-induced effects .

Q. What mechanistic insights support this compound's role in promoting retinal ganglion cell (RGC) survival and axonal regeneration?

- In rodent optic nerve crush models, this compound activates the Zn-mTOR pathway by reducing zinc accumulation in the inner plexiform layer (IPL). Key steps include:

- Immunofluorescence staining for ZnT-3 transporters and phosphorylated S6 (pS6) to confirm mTOR activation.

- Co-administration with mTOR inhibitors (e.g., rapamycin) to validate pathway specificity.

- Functional assessment via pattern electroretinogram (PERG) to link molecular changes to RGC activity .

Q. How do metabolic pathways of this compound influence its pharmacokinetic variability in different patient populations?

- This compound undergoes rapid hydrolysis to its active metabolite, followed by β-oxidation and phase II conjugation. Population pharmacokinetic (PopPK) modeling should incorporate:

- CYP2C8/2C9 genotyping to identify slow metabolizers.

- Covariates like age, renal/hepatic function, and concomitant use of β-blockers (which may alter ocular blood flow).

- Non-compartmental analysis (NCA) for AUC0–last and Cmax comparisons between healthy volunteers and glaucoma patients .

Q. What statistical methods are appropriate for analyzing dose-dependent adverse drug reactions (ADRs) in large-scale this compound studies?

- For post-marketing surveillance (e.g., 3,000+ patients), use:

- Poisson regression to model rare ADR incidence rates (e.g., <0.1%).

- Propensity score matching to adjust for confounders like comorbidities or polypharmacy.

- Repeated measures ANOVA for longitudinal IOP and safety data .

Methodological Guidelines

Best practices for reporting this compound synthesis and characterization in peer-reviewed journals:

- Provide detailed NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and HRMS data to confirm deuteration sites and isotopic purity (>95%).

- Include chromatograms (HPLC/LC-MS) with retention times and peak area ratios for impurities.

- Adhere to the CONSORT checklist for preclinical studies involving animal models .

How to optimize in vitro-in vivo correlation (IVIVC) for this compound formulations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。